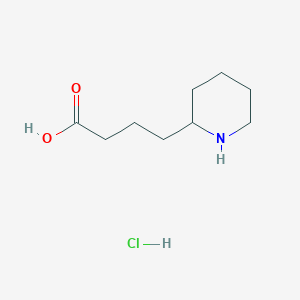

2-氨基-2-(1-甲基环丙基)乙酸盐酸盐

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

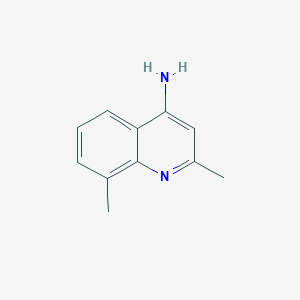

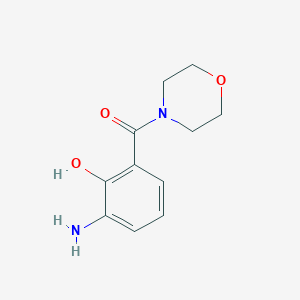

2-Amino-2-(1-methylcyclopropyl)acetic acid hydrochloride is a compound that can be associated with the broader class of 1-aminocyclopropane-1,2-dicarboxylic acid derivatives and related cyclopropane-containing amino acids. These compounds have been studied for their potential biological activities and applications in medicinal chemistry. The synthesis of such compounds often involves diastereoselective processes or the use of enantiomerically pure starting materials to achieve the desired stereochemistry .

Synthesis Analysis

The synthesis of cyclopropane-containing amino acids can be complex due to the challenges in controlling the stereochemistry. For instance, the synthesis of enantiomerically pure 1-amino-2-methylcyclopropanephosphonic acid involves a one-pot reaction starting from methylcyclopropanone acetal with chiral amines and a trialkyl phosphite, followed by catalytic hydrogenolysis and hydrolysis to achieve the final product with high enantiomeric excess . Similarly, the synthesis of 2,2-dialkyl-1-aminocyclopropanecarboxylic acids from α-chloro ketimines involves a regiospecific synthesis of tertiary α-chloro ketimines, followed by trapping with cyanide and hydrolytic conversion to the target compounds .

Molecular Structure Analysis

The molecular structure of cyclopropane-containing amino acids is characterized by the presence of a three-membered cyclopropane ring, which can impart significant strain and unique chemical properties to the molecule. For example, the molecular structure of 2-(1-amino-4-tert-butylcyclohexyl)acetic acid is stabilized by an intramolecular six-membered (C6) N—H⋯O hydrogen bond, and in the crystal, zwitterions are linked by N—H⋯O hydrogen bonds, forming sandwich-like layers .

Chemical Reactions Analysis

Cyclopropane-containing amino acids can undergo various chemical reactions. For instance, the deamination of trans-2-methylcyclopropylamine hydrochlorides results in the formation of allylic chlorides, with the reaction mechanism involving an ion pair . Additionally, the functionalization of trans-2-(2'-aminocyclohexyloxy)acetic acid involves acylation at the amino group to yield different compounds, demonstrating the versatility of these molecules in chemical transformations .

Physical and Chemical Properties Analysis

The physical and chemical properties of cyclopropane-containing amino acids are influenced by their molecular structure. The presence of the cyclopropane ring and the amino acid functionality can affect the solubility, acidity, and reactivity of these compounds. For example, the zwitterionic character of 1-aminocyclopropanecarboxylic acid (ACPC) can limit its penetration into the central nervous system and oral availability, which is a consideration for its potential use as an antidepressant or anxiolytic agent .

科学研究应用

合成与表征

- 合成与抗氧化研究:氨基酸[1-(氨基甲基)环己基]乙酸用于合成席夫碱配体,然后与金属离子反应形成具有潜在抗氧化性质的化合物 (Ikram 等,2015).

- 杂环化合物的形成:使用 2-乙酰-2-氧丙基亚烷基醛与不同的氨基化合物进行反应,制备了新型杂环化合物,展示了氨基酸衍生物在化学合成中的多功能性 (Abdel-ghany 等,1996).

生物应用

- 抗炎应用:合成的化合物,包括氨基酸衍生物,在不同的生物测定中表现出显着的抗炎活性 (Osarodion,2020).

- 抗菌活性:使用氨基酸甲酯盐酸盐合成的芳氧基乙酸类似物对各种微生物显示出有效的生物活性,说明氨基酸衍生物在开发新的抗菌剂中的作用 (Dahiya 等,2008).

化学性质和反应

- 脱氨研究:对环丙胺盐酸盐(包括甲基和苯基衍生物)脱氨的研究提供了对反应机理和不同产物形成的见解,突出了此类化合物的化学性质 (Wiberg & Österle,1999).

- 相互作用研究:研究了甘氨酰二肽与十二烷基硫酸钠的相互作用,提供了氨基酸衍生物在不同化学环境中行为的宝贵数据 (Yan 等,2010).

安全和危害

The compound is labeled with the GHS07 pictogram and has the signal word "Warning" . Hazard statements include H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary statements include recommendations for handling and storage, first aid measures, and disposal .

属性

IUPAC Name |

2-amino-2-(1-methylcyclopropyl)acetic acid;hydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H11NO2.ClH/c1-6(2-3-6)4(7)5(8)9;/h4H,2-3,7H2,1H3,(H,8,9);1H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VQQHSQUJNCJSCW-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CC1)C(C(=O)O)N.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H12ClNO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

165.62 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Amino-2-(1-methylcyclopropyl)acetic acid hydrochloride | |

CAS RN |

938058-08-3 |

Source

|

| Record name | 2-(1-Methylcyclopropyl)glycine hydrochloride, (+/-)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0938058083 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-(1-METHYLCYCLOPROPYL)GLYCINE HYDROCHLORIDE, (±)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/XG4YR113U5 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![5-Bromo-3-methylbenzo[d]isoxazole](/img/structure/B1281344.png)